

Surface energy and morphology of Sb2S3 films

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An In-depth Technical Guide on the Surface Energy and Morphology of Sb₂S₃ Films

Introduction

Antimony trisulfide (Sb₂S₃) has emerged as a promising semiconductor material for various optoelectronic applications, including solar cells and photodetectors, owing to its suitable bandgap, high absorption coefficient, and the earth-abundance of its constituent elements.[1] The performance and stability of Sb₂S₃-based devices are intrinsically linked to the material's surface properties and microstructure. The surface energy of Sb₂S₃ films dictates their wettability and interfacial energetics, which are critical for the deposition of subsequent layers in a device stack and for charge transfer processes. Concurrently, the film morphology—encompassing aspects like grain size, shape, orientation, and surface roughness—profoundly influences charge transport, recombination, and overall device efficiency. This technical guide provides a comprehensive overview of the surface energy and morphology of Sb₂S₃ films, detailing the experimental protocols for their characterization and presenting key quantitative data to aid researchers in the field.

Surface Energy of Sb₂S₃ Films

The surface free energy of a solid is a critical parameter that governs its interaction with the environment and with other materials. It is a measure of the excess energy at the surface of a material compared to the bulk. For Sb₂S₃ thin films, surface energy influences the adhesion of subsequent layers, the formation of interfaces in multilayer devices, and the overall film stability.



Measurement and Calculation

The surface energy of Sb_2S_3 films is typically determined indirectly by measuring the contact angles of various liquids with known surface tension components. The sessile drop method is a common technique for this purpose.[2] By measuring the contact angles of at least two different liquids, one polar and one dispersive, the surface free energy of the solid and its components can be calculated using theoretical models.

The Owens, Wendt, Rabel, and Kaelble (OWRK) method is a widely used model that separates the surface free energy (γ) into polar (γ) and dispersive (γ) components.[1][3] The total surface free energy is the sum of these two components: $\gamma = \gamma^d + \gamma^p$. The OWRK equation is expressed as:

$$yL(1 + \cos\theta) = 2(\sqrt{(ySdyLd)} + \sqrt{(ySpyLp)})$$

where θ is the measured contact angle, and the subscripts S and L refer to the solid and liquid, respectively. By using two liquids with known yL, yLd, and yLp, a system of two equations can be solved to determine the two unknowns, ySd and ySp. Water and diiodomethane are commonly used as the polar and dispersive test liquids, respectively.[4]

Quantitative Data on Surface Energy

The available literature provides some insights into the wettability and surface energy of Sb₂S₃ films. For instance, the critical surface tension of amorphous Sb₂S₃ thin films, determined by the Zisman method, has been shown to vary with the pH of the chemical bath deposition, with values of 43.2, 97.4, 150.7, and 123.8 mN/m for pH values of 9, 10, 11, and 12, respectively.[5]

Below is a table summarizing contact angle and surface energy data for Sb₂S₃ and related semiconductor thin films.



Film Material	Depositi on Method	Test Liquid	Contact Angle (°)	Surface Energy (mN/m)	Dispersi ve Compo nent (mN/m)	Polar Compo nent (mN/m)	Referen ce
Amorpho us Sb ₂ S ₃	Chemical Bath Depositio n (pH 9)	-	-	43.2 (Critical)	-	-	[5]
Amorpho us Sb ₂ S ₃	Chemical Bath Depositio n (pH 10)	-	-	97.4 (Critical)	-	-	[5]
Amorpho us Sb ₂ S ₃	Chemical Bath Depositio n (pH 11)	-	-	150.7 (Critical)	-	-	[5]
Amorpho us Sb ₂ S ₃	Chemical Bath Depositio n (pH 12)	-	-	123.8 (Critical)	-	-	[5]
Sb₂Se₃	Electroch emical Depositio n (0.05 M)	Water	85.3	-	-	-	[6]
Sb₂Se₃	Electroch emical Depositio n (0.075 M)	Water	78.9	-	-	-	[6]
Sb₂Se₃	Electroch emical	Water	65.2	-	-	-	[6]



Depositio n (0.1 M)

Morphology of Sb₂S₃ Films

The morphology of Sb₂S₃ thin films is highly dependent on the deposition technique and subsequent processing steps, such as annealing. Key morphological characteristics include crystallinity, grain size, surface roughness, and film continuity, all of which are critical for device performance.

Characterization Techniques

Several high-resolution imaging and structural analysis techniques are employed to characterize the morphology of Sb₂S₃ films:

- Scanning Electron Microscopy (SEM): Provides high-magnification images of the film surface, revealing information about grain size, shape, and film coverage.[7][8]
- Atomic Force Microscopy (AFM): Used to obtain three-dimensional topographical images of the film surface, allowing for quantitative analysis of surface roughness and grain size.[9][10]
- X-ray Diffraction (XRD): A powerful technique for determining the crystal structure, phase
 purity, and preferred orientation of the grains within the film.[11][12] As-deposited films are
 often amorphous, while annealing promotes a transition to a polycrystalline orthorhombic
 structure.[11]
- Transmission Electron Microscopy (TEM): Offers detailed microstructural information, including the crystal structure of individual grains and the nature of grain boundaries.

Influence of Deposition and Annealing Parameters

The morphology of Sb₂S₃ films can be tailored by controlling the deposition and post-deposition parameters:

• Deposition Method: Different deposition techniques, such as thermal evaporation, chemical bath deposition (CBD), and spray pyrolysis, result in distinct film morphologies.[9][11][13]



- Film Thickness: An increase in film thickness can lead to an increase in crystallite size and surface roughness.[11]
- Annealing Temperature and Atmosphere: Thermal annealing is a crucial step for crystallizing
 the as-deposited amorphous films. The annealing temperature influences the grain size, with
 higher temperatures generally leading to larger grains.[6] The annealing atmosphere (e.g.,
 N₂, sulfur vapor) also plays a significant role in the final film properties.

Quantitative Data on Morphology

The following table summarizes key morphological parameters of Sb₂S₃ films prepared under different conditions.



Depositio n Method	Annealin g Temperat ure (°C)	Film Thicknes s (nm)	Average Grain Size (nm)	Surface Roughne ss (Rq, nm)	Crystallin ity	Referenc e
Thermal Evaporatio n	As- deposited	17-300	-	-	Amorphous	[11]
Thermal Evaporatio n	250	17-300	Increases with thickness	Increases with thickness	Polycrystall ine (Orthorhom bic)	[11]
Chemical Bath Deposition (pH 9)	As- deposited	125	-	1.64	Amorphous	[5]
Chemical Bath Deposition (pH 10)	As- deposited	412	-	30.31	Amorphous	[5]
Chemical Bath Deposition (pH 11)	As- deposited	205	-	49.49	Amorphous	[5]
Chemical Bath Deposition (pH 12)	As- deposited	138	-	19.76	Amorphous	[5]
Ultrasonic Spray Pyrolysis	270 (in N ₂)	75	100-300 (width)	-	Polycrystall ine	[13]

Experimental Protocols



Detailed experimental protocols are essential for reproducible synthesis and characterization of Sb₂S₃ films.

Surface Energy Determination via Contact Angle Goniometry (OWRK Method)

- Sample Preparation: Sb₂S₃ films are deposited on clean, flat substrates. The samples should be handled carefully to avoid surface contamination.
- Instrumentation: A contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system is used.
- Test Liquids: At least two liquids with known surface tension components are required.
 Commonly used liquids are deionized water (polar) and diiodomethane (dispersive).
- Measurement Procedure:
 - Place the Sb₂S₃ film sample on the goniometer stage.
 - \circ Dispense a small droplet (typically 2-5 μ L) of the first test liquid (e.g., deionized water) onto the film surface.
 - Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.
 - Use the instrument's software to measure the static contact angle.
 - Repeat the measurement at multiple locations on the sample to ensure statistical relevance.
 - Thoroughly clean and dry the sample before proceeding to the next test liquid.
 - Repeat the process with the second test liquid (e.g., diiodomethane).

Calculation:

 Using the average contact angles for both liquids and their known surface tension components, solve the two OWRK equations to determine the dispersive (γSd) and polar (γSp) components of the Sb₂S₃ film's surface free energy.



• The total surface free energy is the sum of the two components: yS = ySd + ySp.

Scanning Electron Microscopy (SEM)

- Sample Preparation:
 - For top-view imaging, small sections of the Sb₂S₃ film on its substrate are mounted onto an SEM stub using conductive carbon tape.
 - To prevent charging effects, a thin conductive layer (e.g., gold, platinum, or carbon) is typically sputtered onto the sample surface.
- Imaging Conditions:
 - The sample is loaded into the SEM chamber, and a high vacuum is established.
 - An accelerating voltage of 5-15 kV is commonly used.
 - The working distance, spot size, and detector (e.g., secondary electron or backscattered electron detector) are optimized to achieve the desired image resolution and contrast.
- Data Analysis:
 - The obtained SEM images are used to analyze the film's surface morphology, including grain size and shape distribution, and to identify any defects such as pinholes or cracks.
 [8]

Atomic Force Microscopy (AFM)

- Sample Preparation: The Sb₂S₃ film on its substrate is mounted on an AFM sample holder.
 No special coating is required.
- Imaging Conditions:
 - A suitable AFM cantilever and tip are selected (e.g., silicon nitride or silicon).
 - The imaging is typically performed in non-contact or tapping mode to minimize damage to the sample surface.



- The scan size and scan rate are adjusted to obtain high-resolution images of the surface topography.
- Data Analysis:
 - The AFM software is used to process the images and perform quantitative analysis, such as calculating the root-mean-square (RMS) surface roughness and measuring the dimensions of individual grains.[9][10]

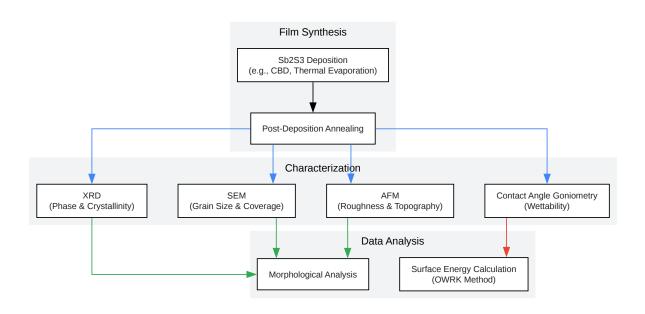
X-ray Diffraction (XRD)

- Sample Preparation: The Sb₂S₃ film on its substrate is mounted on the XRD sample stage.
- Measurement Parameters:
 - A monochromatic X-ray source, typically Cu K α radiation ($\lambda = 1.5406$ Å), is used.[14]
 - The data is collected over a 2θ range relevant for Sb₂S₃, for example, from 10° to 60°.[14]
 - A slow scan speed is often used to improve the signal-to-noise ratio.
- Data Analysis:
 - The resulting diffractogram is analyzed to identify the crystallographic phases present by comparing the peak positions to standard diffraction patterns (e.g., from the JCPDS database).[15]
 - The crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation.
 - The preferred orientation of the crystallites can be determined by comparing the relative intensities of the diffraction peaks.

Visualizations

Experimental Workflow for Sb₂S₃ Film Characterization



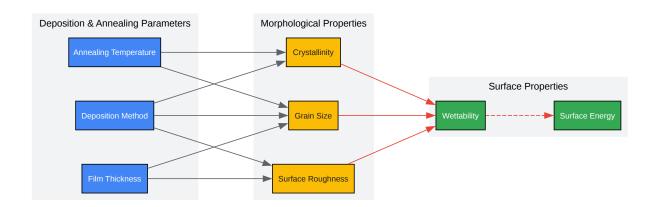


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Caption: Workflow for the synthesis and characterization of Sb₂S₃ films.

Influence of Deposition Parameters on Film Properties





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Caption: Relationship between processing parameters and film properties.

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